![molecular formula C16H17N3O3 B2398407 3-(hydroxymethyl)-5-(2-methoxyethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 2108175-39-7](/img/structure/B2398407.png)
3-(hydroxymethyl)-5-(2-methoxyethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(hydroxymethyl)-5-(2-methoxyethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one, also known as HPP-4382, is a chemical compound that has been studied for its potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
The compound 3-(hydroxymethyl)-5-(2-methoxyethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one, due to its complex structure, is likely involved in various synthetic and chemical reactions relevant to heterocyclic chemistry and medicinal chemistry research. While the specific compound was not directly identified in the reviewed literature, related pyrazolo[1,5-a]pyrazine derivatives have been explored for their synthetic versatility and potential in generating novel bioactive molecules.
For instance, studies on the synthesis, annulation, and heterofunctionalization of 4-hydrazinylpyrazolo[1,5-a]pyrazines detail the reactivity of similar compounds, showing their utility in creating derivatives with potential biological activity. These processes involve reactions with hydrazine hydrate and various other reagents to form derivatives containing fused rings like 1,2,4-triazole, tetrazole, or 1,2,4-triazine rings, which are significant in pharmaceutical research (Tsizorik et al., 2018).
Additionally, the electrochemical oxidation of catechol derivatives in the presence of 1-phenyl-3-methyl-5-pyrazolone as a nucleophile has been studied. This research highlights the nucleophilic activity of compounds within this class and their potential in synthesizing organic compounds through green chemistry approaches (Zhad et al., 2012).
Potential Biological Activity
Although direct studies on this compound's biological activity were not identified, related research on pyrazolo[1,5-a]pyrazines and their derivatives indicates significant interest in their biological and pharmacological properties. For instance, the synthesis of 5-benzyl-2-phenylpyrazolo[1,5-a]pyrazin-4,6(5H,7H)-dione derivatives and their potential as apoptosis inducers for lung cancer cells showcases the relevance of such compounds in cancer research (Lv et al., 2012).
Propiedades
IUPAC Name |
3-(hydroxymethyl)-5-(2-methoxyethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-22-10-9-18-7-8-19-15(16(18)21)13(11-20)14(17-19)12-5-3-2-4-6-12/h2-8,20H,9-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWHBBUHVFAAOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CN2C(=C(C(=N2)C3=CC=CC=C3)CO)C1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

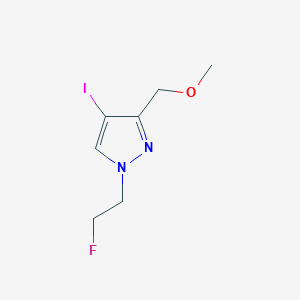
![2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-3-(2-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2398329.png)
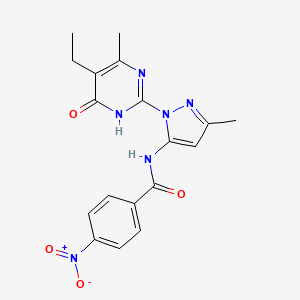
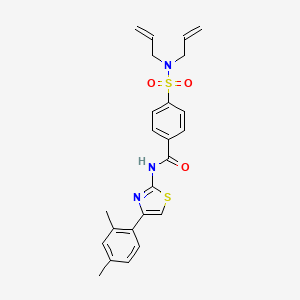
![N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-methyl-1-oxo-4H-isochromene-3-carboxamide](/img/structure/B2398333.png)

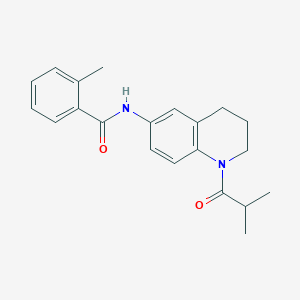
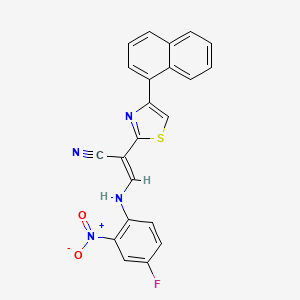

![2-methoxy-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2398340.png)
![2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 3-methylthiophene-2-carboxylate](/img/structure/B2398341.png)
![1,3,7-trimethyl-2,4-dioxo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2398342.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2398343.png)
![methyl [4-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-7,8-dimethyl-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2398346.png)